molecular formula C20H23NO5 B2411247 Boc-4-(phenoxy)-L-phenylalanine CAS No. 150351-65-8

Boc-4-(phenoxy)-L-phenylalanine

Cat. No. B2411247
CAS RN: 150351-65-8
M. Wt: 357.406
InChI Key: IVLQWSYPQAZKEO-KRWDZBQOSA-N
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Description

“Boc-4-(phenoxy)-L-phenylalanine” is a compound that contains a Boc (tert-butoxycarbonyl) protecting group. The Boc group is commonly used in organic synthesis to protect amines . The compound also seems to contain a phenoxy group and a phenylalanine residue, which are common in bioactive molecules .


Synthesis Analysis

While specific synthesis methods for “this compound” are not available, Boc-group protection is a well-known procedure in peptide synthesis . The Boc group can be introduced to the amine under mild conditions and can be removed by acidolysis .


Chemical Reactions Analysis

The Boc group in “this compound” can undergo various reactions. For instance, it can be removed under acidic conditions . The compound might also participate in reactions involving the phenylalanine residue or the phenoxy group.


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its exact structure. For instance, compounds with a Boc group generally have good stability and are resistant to basic conditions .

Scientific Research Applications

1. Biochemical Research

  • Modification of tRNAs : Boc-protected derivatives of phenylalanine analogs are used in biochemical research, notably in the modification of tRNAs. Baldini et al. (1988) demonstrated the use of a Boc-protected derivative in acylating adenosine-based compounds, which led to the preparation of biologically active misaminoacylated tRNA in E. coli. This has implications for understanding and manipulating protein synthesis (Baldini et al., 1988).

2. Peptide Synthesis and Modifications

  • Native Chemical Ligation : Crich and Banerjee (2007) explored the synthesis of a Boc-protected amino acid for native chemical ligation in peptides. This method is crucial for peptide synthesis and for understanding protein interactions (Crich & Banerjee, 2007).
  • Synthesis of Amino Acid Analogues : Hartman and Halczenko (1991) reported the synthesis of N-Boc-4-Aminomethyl-L-phenylalanine, showcasing the versatility of Boc-protected phenylalanine derivatives in creating novel amino acids for various applications (Hartman & Halczenko, 1991).
  • FRET Cassettes and DNA Sequencing : Nampalli et al. (2002) utilized a Boc-protected tri-functional amino acid in designing FRET cassettes and DNA sequencing terminators. This highlights the application in genomic research and DNA analysis (Nampalli et al., 2002).

3. Material Science and Polymer Chemistry

  • Polymer Synthesis : Kumar et al. (2012) reported the polymerization of methacrylate containing amino acid-based chiral monomers, including Boc-L-phenylalanine. This research is significant for developing new materials with specific properties (Kumar et al., 2012).

4. Medical and Therapeutic Applications

  • Modeling Boron Neutron Capture Therapy : Perry et al. (2020) characterized the interaction of 4-borono-L-phenylalanine with DNA, demonstrating its potential use in Boron Neutron Capture Therapy, a type of radiation therapy (Perry et al., 2020).

Safety and Hazards

The safety and hazards of “Boc-4-(phenoxy)-L-phenylalanine” would depend on its exact structure and usage. Generally, compounds with a Boc group are considered safe for laboratory use, but they should be handled with care to avoid exposure to the eyes, skin, and respiratory system .

Future Directions

The future directions for “Boc-4-(phenoxy)-L-phenylalanine” would depend on its specific applications. For instance, if it’s used in drug synthesis, future research might focus on improving its synthesis method or exploring its bioactivity .

properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO5/c1-20(2,3)26-19(24)21-17(18(22)23)13-14-9-11-16(12-10-14)25-15-7-5-4-6-8-15/h4-12,17H,13H2,1-3H3,(H,21,24)(H,22,23)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVLQWSYPQAZKEO-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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